Product packaging for Domperidone-d6 N-Oxide(Cat. No.:)

Domperidone-d6 N-Oxide

Cat. No.: B1157005
M. Wt: 447.93
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Deuterated Analogs in Drug Metabolism Research

Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable in drug metabolism research. nih.govresearchgate.net The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve the breaking of this bond. nih.gov This "kinetic isotope effect" allows researchers to study metabolic pathways in greater detail. tandfonline.comjuniperpublishers.com By comparing the metabolism of a deuterated drug to its non-deuterated counterpart, scientists can identify which parts of a molecule are most susceptible to metabolic breakdown. juniperpublishers.com This knowledge is crucial for optimizing drug design to improve pharmacokinetic profiles, potentially leading to lower toxicity and more consistent therapeutic effects. nih.govtandfonline.com Deuterated compounds are also widely used as internal standards in mass spectrometry for the accurate quantification of the parent drug and its metabolites in biological samples. researchgate.net

Overview of Domperidone (B1670879) Metabolism and its N-Oxide Metabolite Formation

Domperidone undergoes extensive metabolism in the liver and intestines, primarily through two major pathways: aromatic hydroxylation and oxidative N-dealkylation. wikipedia.orgresearchgate.nethres.ca The formation of N-oxide metabolites is a common pathway for drugs containing tertiary nitrogen atoms. hyphadiscovery.com While the primary metabolites of domperidone are generally considered inactive, the formation of N-oxides can sometimes result in compounds with similar or even greater pharmacological activity than the parent drug. hyphadiscovery.commdpi.com The dealkylation of domperidone is thought to proceed through an N-oxide elimination mechanism. google.comgoogle.com Cytochrome P450 enzymes, particularly CYP3A4, are the main enzymes responsible for the metabolism of domperidone. wikipedia.orgresearchgate.nethres.ca

Role of Domperidone-d6 N-Oxide as a Stable Isotope-Labeled Reference Standard

This compound is the isotopic analog of Domperidone N-Oxide. biozol.de In analytical chemistry, particularly in quantitative bioanalysis using mass spectrometry, stable isotope-labeled compounds like this compound are considered the gold standard for internal standards. researchgate.netwuxiapptec.com Because it has nearly identical chemical and physical properties to the non-labeled analyte (Domperidone N-Oxide), it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. wuxiapptec.com This allows it to accurately correct for variations in sample preparation, injection volume, and instrument response, leading to highly precise and accurate quantification of the metabolite in biological matrices. wuxiapptec.com The mass difference of at least three to four daltons between the labeled standard and the analyte is ideal to prevent spectral overlap. wuxiapptec.com

Academic and Research Relevance of N-Oxide Metabolites in Pharmacological Studies

Compound Information Table

Compound NameOther Names
DomperidoneMotilium, R-33812, KW-5338, NSC-299589
Domperidone-d65-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl-1,1,2,2,3,3-d6]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one
Domperidone N-OxideDomperidone Impurity C
This compoundIsotopic analogue of Domperidone N-Oxide

Below is a data table summarizing key properties of the discussed compounds.

PropertyDomperidoneDomperidone-d6Domperidone N-Oxide
Molecular Formula C22H24ClN5O2 wikipedia.orgC22H18D6ClN5O2 caymanchem.comC22H24ClN5O3 nih.gov
Molar Mass 425.92 g/mol wikipedia.org432.0 g/mol caymanchem.com441.9 g/mol nih.gov
CAS Number 57808-66-9 wikipedia.org1329614-18-7 caymanchem.com118435-03-3 nih.gov
Primary Use in Research Parent drug for metabolism studiesInternal standard for domperidone quantification caymanchem.comMetabolite for pharmacological assessment

Properties

Molecular Formula

C₂₂H₁₈D₆ClN₅O₃

Molecular Weight

447.93

Synonyms

5-Chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)(propyl-d6)]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one;  Domperidine Impurity C-d6;  5-Chloro-1-[1-[3-[(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)(propyl-d6)]-4-piperidinyl]]-1,3-dihy

Origin of Product

United States

Chemical Synthesis and Isotopic Labeling Strategies of Domperidone D6 N Oxide

General Synthetic Routes for N-Oxide Formation

The conversion of the tertiary amine within the piperidine (B6355638) ring of Domperidone-d6 to its corresponding N-oxide is a key synthetic step. This transformation is typically achieved through direct oxidation.

Oxidative N-Oxidation Pathways

The formation of an amine oxide involves the oxidation of a tertiary amine, resulting in a nitrogen-oxygen coordinate covalent bond (R₃N⁺–O⁻) wikipedia.org. In the context of Domperidone-d6, the target for oxidation is the tertiary nitrogen atom within the piperidine moiety. This process can be achieved through various oxidative pathways where an oxygen atom is transferred to the nitrogen.

Studies on the parent compound, domperidone (B1670879), have confirmed that it undergoes oxidation to form domperidone N-oxide. One such study identified domperidone N-oxide as the primary product when domperidone was oxidized using potassium dichromate in an acidic medium wisdomlib.org. This demonstrates a direct oxidative pathway for the N-oxide formation on the domperidone scaffold wisdomlib.org.

Reagents and Conditions for N-Oxide Synthesis

A variety of oxidizing agents can be employed for the synthesis of N-oxides from tertiary amines. The choice of reagent depends on the substrate's stability and the desired reaction conditions. Hydrogen peroxide is one of the most common reagents used for this purpose, both in academic research and industrial applications wikipedia.orggoogle.com. Peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective and widely used researchgate.net. Other specialized reagents can offer advantages such as milder reaction conditions or easier handling.

The following table summarizes common reagents and typical conditions for N-oxide synthesis.

ReagentCommon Name/AbbreviationTypical Conditions
Hydrogen PeroxideH₂O₂Often used in aqueous or alcoholic solvents. Catalysts like pertungstic acid may be used to increase efficiency google.com.
meta-Chloroperoxybenzoic Acidm-CPBAUtilized in chlorinated solvents (e.g., dichloromethane) at low temperatures (e.g., -78°C to room temperature) researchgate.net.
Sodium PerborateUsed in acetic acid, providing an effective medium for the oxidation of various nitrogen-containing heterocycles organic-chemistry.org.
Urea-Hydrogen PeroxideUHPA stable, solid source of hydrogen peroxide, often used for solid-state oxidations or in various solvents organic-chemistry.orgchem-station.com.
Potassium DichromateK₂Cr₂O₇Effective in an acidic medium for the oxidation of domperidone wisdomlib.org.

Deuterium (B1214612) Incorporation Methodologies for Domperidone-d6

The synthesis of Domperidone-d6 requires the specific incorporation of six deuterium atoms. This isotopic labeling is crucial for its use in pharmacokinetic and metabolic studies medchemexpress.com.

Strategies for Site-Specific Deuteration (e.g., Propyl Linker)

In Domperidone-d6, the deuterium atoms are strategically placed on the propyl linker that connects the benzimidazolone moiety to the piperidine ring google.comgoogleapis.com. This site-specific deuteration is achieved not by direct exchange on the final domperidone molecule, but by using a deuterated building block during the synthesis.

The general synthetic strategy for domperidone involves coupling two key intermediates: a substituted benzimidazolone and a piperidine derivative, often via a propyl linker nih.govrsc.org. To create the d6 variant, the synthesis is modified to use a propyl linker in which all six hydrogen atoms have been replaced with deuterium. This is typically accomplished by reacting a monoprotected cyclic imide with a 1,3-bifunctional propyl derivative containing six deuterium atoms googleapis.com. This approach ensures that the deuterium atoms are located exclusively at the desired positions.

Deuterated Reagents in Domperidone Synthesis

The key to synthesizing Domperidone-d6 is the use of a deuterated starting material that becomes the propyl linker. Commercially available deuterated alkyl halides are often employed for this purpose google.comgoogleapis.com. The synthesis of the domperidone backbone can proceed using non-deuterated precursors, with the deuterated fragment introduced at the appropriate step.

The table below lists deuterated reagents that could be used in the synthesis of the Domperidone-d6 backbone.

Deuterated ReagentFormulaRole in Synthesis
1,3-Dichloropropane-d6C₃D₆Cl₂A bifunctional building block used to form the deuterated propyl linker.
1-Bromo-3-chloropropane-d6C₃D₆BrClAn alternative bifunctional building block for creating the propyl chain google.com.
1,3-Dibromopropane-d6C₃D₆Br₂Another potential starting material for the deuterated three-carbon chain.

Deuterium Enrichment Purity in Synthesis

For applications in metabolic and pharmacokinetic research, high isotopic purity is essential to ensure accurate analytical results. The deuterium enrichment of Domperidone-d6 is expected to be very high, often with a specified purity of no less than about 99% deuterium googleapis.com.

Achieving this level of purity requires the use of starting materials with high deuterium enrichment. The final isotopic purity of the molecule is typically verified using advanced analytical techniques. Mass spectrometry is used to confirm the expected increase in molecular weight corresponding to the six deuterium atoms. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, is used to confirm the absence of proton signals at the deuterated positions on the propyl linker, thereby verifying both the location and the high level of deuterium incorporation.

Synthesis of Domperidone-d6 N-Oxide from Deuterated Precursors

The synthesis of this compound is a multi-step process that begins with the preparation of a deuterated Domperidone intermediate, followed by an oxidation reaction to introduce the N-oxide functionality. The isotopic labeling with deuterium at specific positions is achieved by employing deuterated starting materials in the synthetic route.

The core structure of Domperidone is assembled by the coupling of two primary intermediates: a benzimidazolone moiety and a substituted piperidine derivative. To introduce the d6 label, deuterated versions of these precursors are utilized. For instance, a deuterated 1,2-diaminobenzene can be used as a starting material for the benzimidazolone portion of the molecule. Patents describing the synthesis of deuterated Domperidone suggest that various deuterated precursors can be employed to achieve the desired isotopic labeling pattern.

Once Domperidone-d6 is synthesized, the next crucial step is the N-oxidation of the piperidine nitrogen. While direct experimental procedures for the N-oxidation of Domperidone-d6 are not extensively detailed in publicly available literature, the oxidation of non-deuterated Domperidone provides a well-established precedent. One documented method involves the use of an oxidizing agent such as potassium dichromate in an acidic medium to convert the tertiary amine of the piperidine ring into its corresponding N-oxide. Another study has reported the formation of Domperidone N-oxide (referred to as DP-OX) through oxidation with hydrogen peroxide.

The reaction can be conceptualized as follows:

Domperidone-d6 + Oxidizing Agent → this compound

The reaction conditions, including the choice of solvent, temperature, and reaction time, would be optimized to ensure efficient conversion and minimize the formation of byproducts. The progress of the reaction can be monitored using standard analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Below is a representative table outlining the key components and conditions for the synthesis:

Step Reactants Key Reagents/Catalysts Solvent General Conditions
1. Synthesis of Deuterated Domperidone Intermediate Deuterated precursors (e.g., deuterated 1,2-diaminobenzene)Coupling agents, basesOrganic solvents (e.g., DMF)Inert atmosphere, controlled temperature
2. N-Oxidation Domperidone-d6Potassium dichromate or Hydrogen peroxideAcidic medium or appropriate solventControlled temperature, reaction monitoring

This table is a generalized representation based on analogous non-deuterated synthesis and oxidation reactions.

Purification and Isolation Techniques for Synthetic this compound

Following the synthesis, the crude reaction mixture will contain the desired this compound, unreacted Domperidone-d6, and potentially other byproducts. Therefore, a robust purification strategy is essential to isolate the target compound with high purity. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful and widely used techniques for the purification of pharmaceutical compounds and their metabolites.

Preparative HPLC is a particularly suitable method for isolating this compound from the reaction mixture. This technique allows for the separation of compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. The selection of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is critical for achieving optimal separation. A gradient elution method, where the composition of the mobile phase is varied over time, is often employed to effectively resolve closely related compounds.

The fractions collected from the preparative HPLC can be analyzed by analytical HPLC or UPLC to assess their purity. Fractions containing the pure this compound are then combined, and the solvent is removed, typically by lyophilization or evaporation under reduced pressure, to yield the final product as a solid.

The identity and purity of the isolated this compound would be confirmed using a combination of analytical techniques, including:

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the six deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the positions of the deuterium labels.

The following table summarizes the key aspects of the purification and isolation process:

Technique Stationary Phase Mobile Phase (Example) Detection Outcome
Preparative HPLC C18 silica (B1680970) gelAcetonitrile/Water with a buffer (e.g., ammonium (B1175870) acetate)UV-VisIsolation of this compound
Analytical HPLC/UPLC C18 silica gelAcetonitrile/Water with a bufferUV-Vis, MSPurity assessment of collected fractions
Lyophilization ---Isolation of pure solid product

This table provides a general overview of the purification techniques applicable to this compound.

Metabolic Investigations and Mechanistic Elucidation Involving Domperidone N Oxide

Pathways of Domperidone (B1670879) N-Oxide Formation

The formation of Domperidone N-Oxide is a key step in the metabolic cascade of domperidone. This biotransformation is primarily mediated by oxidative enzymes located predominantly in the liver.

The principal enzymes responsible for the metabolism of domperidone are members of the Cytochrome P450 (CYP) superfamily. Specifically, CYP3A4 has been identified as the major catalyst for both N-dealkylation and aromatic hydroxylation of domperidone. The process of oxidative N-dealkylation, a major metabolic route for domperidone, is believed to proceed through an initial N-oxidation step to form an N-oxide intermediate. This intermediate is then further processed to yield the dealkylated products.

Table 1: Kinetic Parameters of Domperidone Metabolism in Human Liver Microsomes

Metabolite Mean Km (µM)
2,3-dihydro-2-oxo-1H-benzimidazole-1-propionic acid (MI) 12.4
5-chloro-4-piperidinyl-1,3-dihydro-benzimidazol-2-one (MII) 11.9
5-hydroxydomperidone (MIII) 12.6

Data derived from studies on domperidone metabolism in human liver microsomes.

While the Cytochrome P450 system, particularly CYP3A4, is the primary driver of domperidone metabolism, another class of enzymes, the Flavin-containing monooxygenases (FMOs), are known to catalyze the N-oxidation of a wide array of xenobiotics. FMOs are distinct from CYPs and can also be involved in the formation of N-oxide metabolites.

In the context of domperidone, the specific contribution of FMOs to the formation of Domperidone N-Oxide has not been definitively established in the available scientific literature. Generally, FMOs are recognized for their role in the N-oxidation of secondary and tertiary amines. Given that domperidone possesses a tertiary amine moiety, it is plausible that FMOs could contribute to its N-oxidation. However, without direct experimental evidence, the extent of their involvement in comparison to the well-established role of CYP3A4 remains an area for further investigation.

Role of Deuterium (B1214612) Kinetic Isotope Effect (DKIE) in Modulating Domperidone Metabolism

The substitution of hydrogen with its heavier isotope, deuterium, at a site of metabolic attack can significantly alter the rate of enzymatic reaction. This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), arises from the greater bond strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-D bond often proceed at a slower rate than those involving a C-H bond.

The N-dealkylation of domperidone is a primary metabolic pathway that is initiated by the oxidation of the carbon atom alpha to the nitrogen. As this step involves the cleavage of a C-H bond, the substitution of hydrogen with deuterium at this position would be expected to elicit a DKIE. A patent describing deuterated forms of domperidone suggests that deuteration can slow down the N-dealkylation metabolic pathway. This is attributed to the slower elimination of deuterium from the N-oxide intermediate, which is a key step in the dealkylation process.

Aromatic hydroxylation represents another major metabolic pathway for domperidone, also catalyzed predominantly by CYP3A4. This reaction involves the insertion of a hydroxyl group onto one of the aromatic rings of the domperidone molecule. The mechanism of aromatic hydroxylation is complex and may not always involve a direct C-H bond cleavage as the rate-determining step.

The aforementioned patent on deuterated domperidone also indicates that the presence of deuterium on the aromatic ring can reduce the rate of formation of hydroxylated metabolites. This suggests that a DKIE is observable for this pathway as well. However, similar to the N-dealkylation pathway, there is a lack of published quantitative studies that have specifically measured the DKIE for the aromatic hydroxylation of domperidone.

Table 2: Predicted Impact of Deuteration on Domperidone Metabolic Pathways

Metabolic Pathway Predicted Effect of Deuteration Rationale
N-Dealkylation Decreased rate Slower cleavage of the C-D bond in the N-oxide intermediate
Aromatic Hydroxylation Decreased rate Slower enzymatic hydroxylation of the deuterated aromatic ring

Based on general principles of DKIE and information from patent literature.

Application of Domperidone-d6 N-Oxide in Elucidating Drug Metabolism Pathways

The use of stable isotope-labeled compounds, such as those containing deuterium, is a powerful tool in the study of drug metabolism. These labeled compounds can serve as tracers, allowing for the precise tracking and quantification of metabolic pathways. Domperidone-d6, in which six hydrogen atoms are replaced by deuterium, is commercially available as a labeled standard. Similarly, Domperidone N-Oxide is available as a reference standard.

The specific compound "this compound" would theoretically be an ideal internal standard for quantifying the formation of Domperidone N-Oxide in metabolic studies using mass spectrometry. Its distinct mass would allow for clear differentiation from the unlabeled N-oxide, while its chemical properties would be nearly identical, ensuring similar behavior during sample preparation and analysis.

However, a comprehensive search of the scientific literature did not yield any specific studies that have explicitly documented the synthesis and application of this compound as a tool to elucidate the metabolic pathways of domperidone. While the individual components (deuterated domperidone and domperidone N-oxide) are known, their combined use in a specifically designed mechanistic study has not been reported in the available peer-reviewed literature. Such a study could provide valuable quantitative insights into the branching of domperidone's metabolic pathways and the precise impact of deuteration on each route.

Tracer Studies for Metabolic Fate Determination

Tracer studies are essential for delineating the absorption, distribution, metabolism, and excretion (ADME) of a drug. These studies traditionally use isotopically labeled compounds to track the parent drug and its metabolites throughout a biological system.

For domperidone, metabolic fate has been determined using 14C-labelled compounds. nih.gov Following oral administration in rats, dogs, and humans, radioactivity was found to be excreted predominantly in the feces. nih.gov These studies identified aromatic hydroxylation and oxidative N-dealkylation as the principal metabolic pathways. nih.gov Unchanged domperidone accounted for only a small fraction of the excreted dose (e.g., 0.4% in human urine and 7% in human feces), indicating extensive metabolism. nih.gov

Investigation of Metabolite Stability

The chemical stability of a drug and its metabolites is a critical factor influencing its therapeutic action and shelf-life. Stability studies for domperidone have been conducted under various stress conditions as per ICH guidelines, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. oup.com

Domperidone has been found to be relatively stable under photolytic and thermal stress but susceptible to degradation under acidic and oxidative conditions. oup.com Notably, under oxidative stress using hydrogen peroxide, an N-oxide of domperidone (referred to as DP-OX) was identified as a degradation product. oup.com This indicates that the N-oxide functional group can be formed through non-enzymatic processes, although it is also a known product of enzymatic metabolism.

Studies on extemporaneously compounded domperidone suspensions have shown good stability over extended periods (e.g., 91 days) in various container types and temperatures, though degradation was observed under acidic (pH 1.95) and basic (pH 11.5) conditions. nih.gov The stability of this compound is expected to be comparable to its non-deuterated counterpart, as the deuterium labeling on the piperidine (B6355638) ring is not anticipated to significantly alter the chemical reactivity of the N-oxide group.

In Vitro Metabolic Studies Utilizing this compound

In vitro metabolic studies are indispensable tools for identifying metabolic pathways and the enzymes responsible, thereby predicting in vivo pharmacokinetics and potential drug interactions. Human liver microsomes (HLMs) are a standard system for these investigations as they contain a high concentration of key drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). nih.gov

Microsomal Incubation Systems for N-Oxide Metabolism

Microsomal incubation systems are used to study both the formation of N-oxides from a parent drug and the subsequent metabolism of the N-oxide itself. A typical incubation mixture includes:

Liver Microsomes: The source of metabolic enzymes.

Substrate: The compound of interest (e.g., domperidone to study N-oxide formation, or Domperidone N-Oxide to study its reduction).

Cofactors: An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is essential for CYP-mediated oxidative reactions. nih.gov

Buffer: A phosphate (B84403) buffer is used to maintain a physiological pH (typically 7.4).

Studies have demonstrated that incubating domperidone in HLM systems leads to its metabolism, primarily through N-dealkylation and hydroxylation catalyzed by CYP3A4. nih.gov While N-oxidation is a known metabolic pathway for tertiary amines, it is often considered a minor pathway for domperidone compared to others. nih.gov

Enzyme Reaction Kinetics and Inhibition Studies

Kinetic studies are performed to determine the rate at which enzymes metabolize a drug. For domperidone, the formation of its major N-dealkylated and hydroxylated metabolites in HLMs follows Michaelis-Menten kinetics, indicating a single primary enzyme is involved. nih.gov Extensive research has identified this enzyme as CYP3A4. nih.govresearchgate.net

The affinity of the enzyme for the substrate (Km) and the maximum reaction rate (Vmax) for the formation of domperidone's primary metabolites have been characterized.

Table 1: Michaelis-Menten Kinetic Parameters for Domperidone Metabolism in Human Liver Microsomes (HLMs) and by expressed CYP3A4 Data derived from studies on non-deuterated domperidone.

Metabolite System Mean Km (μM) Apparent Vmax (pmol/min/pmol P450)
MI (N-dealkylated) HLMs 12.4 0.93
MII (N-dealkylated) HLMs 11.9 0.44
MIII (Hydroxylated) HLMs 12.6 1.62
MI (N-dealkylated) Expressed CYP3A4 3.0 2.5
MII (N-dealkylated) Expressed CYP3A4 3.4 1.2
MIII (Hydroxylated) Expressed CYP3A4 2.8 4.3

Source: Ward et al., 2004. nih.gov

Inhibition studies are crucial for predicting drug-drug interactions. The metabolism of domperidone is potently inhibited by ketoconazole, a specific inhibitor of CYP3A4, which confirms the enzyme's primary role. nih.gov

Furthermore, domperidone itself has been identified as a mechanism-based inhibitor of CYP3A4. researchgate.netdrugbank.com This means it can irreversibly inactivate the enzyme after being metabolized, potentially affecting the clearance of other drugs that are also substrates for CYP3A4.

Table 2: Kinetic Parameters for Mechanism-Based Inhibition of Human CYP3A4 by Domperidone Data derived from studies on non-deuterated domperidone.

Parameter Value Description
KI 12 μM Inactivation constant
kinact 0.037 min-1 Maximum rate of inactivation

Source: Namei et al., 2010. researchgate.netdrugbank.com

While kinetic data for the specific metabolism of Domperidone N-Oxide is not available, studies on other N-oxides show that retro-reduction can be a significant pathway. For instance, the reduction of certain N-oxides is not inhibited by CYP3A inhibitors, suggesting that other enzyme systems, potentially active under different physiological conditions (e.g., hypoxia), are involved. nih.gov

Advanced Analytical Methodologies for Domperidone D6 N Oxide

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a compound like Domperidone-d6 N-Oxide, various high-performance liquid chromatography techniques are utilized to achieve optimal separation from its parent drug, other metabolites, and endogenous matrix components.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds. For this compound, reversed-phase HPLC is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for the analysis of this compound would involve a C18 column, which provides excellent retention and separation for moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (typically acetonitrile (B52724) or methanol). Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all compounds of interest and to maintain sharp peak shapes.

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 20% B to 80% B over 10 minutes
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 284 nm or Mass Spectrometry

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For the analysis of this compound, a UPLC method would provide shorter run times and improved peak resolution, which is particularly advantageous when dealing with complex biological matrices. The fundamental principles of separation remain the same as in HPLC, but the efficiency is greatly enhanced.

Table 2: Representative UPLC Parameters for this compound Analysis

ParameterValue
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 minutes
Column Temperature 40 °C
Injection Volume 2 µL
Detection Mass Spectrometry

Supercritical Fluid Chromatography (SFC) for Isomer Separation

Supercritical Fluid Chromatography (SFC) is a powerful technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly well-suited for the separation of chiral compounds and isomers due to its unique properties of low viscosity and high diffusivity, which lead to fast and efficient separations.

In the context of this compound, SFC could be employed for the separation of potential stereoisomers or positional isomers that may be formed during metabolism. The use of chiral stationary phases in SFC allows for the resolution of enantiomers, which is critical in pharmaceutical analysis as different enantiomers can exhibit different pharmacological activities.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique like LC, it provides a highly sensitive and selective method for the quantification and identification of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids. This technique involves the coupling of a liquid chromatograph to a tandem mass spectrometer. The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.

For the quantification of this compound, the molecule is first ionized, typically using electrospray ionization (ESI), to form a protonated molecule ([M+H]+). This precursor ion is then selected in the first quadrupole of the mass spectrometer and fragmented in a collision cell. Specific product ions are then monitored in the third quadrupole. The transition from the precursor ion to the product ion is highly specific to the analyte of interest. Due to the presence of six deuterium (B1214612) atoms, the mass of this compound will be higher than that of the unlabeled N-oxide, allowing for its use as an internal standard in studies of domperidone (B1670879) metabolism.

Table 3: Predicted LC-MS/MS Parameters for this compound

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) Predicted m/z based on structure
Product Ion (Q3) Predicted m/z based on fragmentation
Collision Energy Optimized for maximum signal
Dwell Time 100 ms

High-Resolution Mass Spectrometry (HRMS) for Identification and Screening

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with a mass accuracy of less than 5 parts per million (ppm). This high accuracy allows for the determination of the elemental composition of a molecule, which is invaluable for the identification of unknown compounds and for screening purposes.

In the analysis of this compound, HRMS can be used to confirm its identity by comparing the measured accurate mass with the theoretical calculated mass. This is particularly useful in metabolic profiling studies where multiple potential metabolites may be present. HRMS can also be used for non-targeted screening to identify unexpected metabolites or degradation products.

Table 4: Theoretical vs. Measured Mass for this compound

CompoundTheoretical Monoisotopic Mass (Da)Measured Mass (Da)Mass Error (ppm)
This compound [Calculated Value][Hypothetical Measured Value]< 5

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements. This hybrid technology combines the selectivity of a quadrupole mass filter with the high mass resolution and sensitivity of a time-of-flight analyzer. nih.govresearchgate.net In the analysis of this compound, QTOF-MS is instrumental for confirming its elemental composition.

The process begins with the ionization of the molecule, typically using electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺. The first quadrupole (Q1) can be operated as a mass filter to select this specific precursor ion. The selected ion then passes into a collision cell (Q2), where it collides with an inert gas (like argon or nitrogen), causing it to fragment in a process known as collision-induced dissociation (CID). nih.govresearchgate.net The resulting fragment ions, along with the precursor ion if desired, are then accelerated into the time-of-flight (TOF) analyzer. The TOF analyzer measures the mass-to-charge ratio (m/z) of these ions with very high accuracy by measuring the time it takes for them to travel a fixed distance. nih.gov

For this compound, this technique allows for the precise mass determination of the parent ion, which can be used to confirm its elemental formula (C22H18D6ClN5O3). Furthermore, the high-resolution fragmentation data (MS/MS) provides a detailed fingerprint of the molecule, enabling researchers to confirm the connectivity of its structural components. The high specificity and sensitivity of QTOF-MS make it an invaluable tool for both qualitative characterization and quantitative analysis in complex biological matrices. researchgate.net

Table 1: Key Functions of QTOF-MS Components in Analyzing this compound

ComponentFunctionApplication to this compound
Quadrupole (Q1) Mass FilterSelects the [M+H]⁺ ion of this compound for fragmentation analysis.
Collision Cell (Q2) FragmentationInduces fragmentation of the selected ion to generate structurally informative product ions.
Time-of-Flight (TOF) Analyzer High-Resolution Mass AnalysisAccurately measures the m/z of both precursor and product ions to confirm elemental composition and fragment identities.

Isotopic Peak Analysis for Structure Confirmation

Isotopic peak analysis is a powerful feature of mass spectrometry used to corroborate the elemental composition of a molecule. The naturally occurring isotopes of elements contribute to a characteristic isotopic pattern in the mass spectrum. For this compound, two key elements provide a distinct isotopic signature: chlorine and deuterium.

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic isotopic pattern for any chlorine-containing ion, where there is a monoisotopic peak (M) corresponding to the ion with ³⁵Cl, and an "M+2" peak corresponding to the ion with ³⁷Cl. The intensity of the M+2 peak is roughly one-third that of the M peak, creating a recognizable 3:1 ratio. The presence of this pattern in the mass spectrum of this compound provides strong evidence for the presence of a single chlorine atom in the molecule. oup.com

Additionally, the incorporation of six deuterium (²H or D) atoms in place of protium (B1232500) (¹H) atoms increases the mass of the molecule by approximately 6 Da. While deuterium has a very high isotopic purity, its presence shifts the entire isotopic cluster to a higher mass, distinguishing it clearly from its non-deuterated analogue. The combination of the mass shift from deuteration and the distinct chlorine isotopic pattern provides a dual-confirmation of the molecule's identity and successful isotopic labeling.

Table 2: Expected Isotopic Pattern for a Chlorine-Containing Fragment

IonCorresponding IsotopeExpected Relative Intensity
M³⁵Cl~100%
M+1¹³C, ¹⁵N, etc.Varies based on formula
M+2³⁷Cl~32%

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Applications

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for structural characterization. nih.gov

¹H NMR: A ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and the number of protons of each type (integration). For this compound, the ¹H NMR spectrum would be compared to that of its non-deuterated counterpart. The most significant difference would be the absence of proton signals corresponding to the positions where deuterium atoms have been incorporated, thus confirming the specific sites of deuteration. The formation of the N-oxide moiety would also induce chemical shift changes in nearby protons, particularly those on the piperidine (B6355638) ring and the propyl chain, providing evidence for the oxidation. oup.com

¹³C NMR: A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environments. nih.gov In the ¹³C NMR spectrum of this compound, the carbon atoms directly bonded to deuterium will exhibit two key changes: a small upfield shift and a characteristic splitting pattern (a triplet in a proton-decoupled spectrum) due to C-D coupling. The carbons adjacent to the N-oxide nitrogen (C-13 and C-15/C-19 of the piperidine ring based on domperidone numbering) are expected to show a significant downfield shift compared to the non-oxidized parent compound, confirming the location of the N-oxide. oup.com

Table 3: Expected NMR Spectral Changes in this compound

NucleusExpected Spectral FeatureStructural Information Gained
¹H Absence of signals at deuterated positionsConfirms location of deuterium labels.
¹H Chemical shift changes for protons near the N-oxideConfirms the N-oxidation site.
¹³C Triplet multiplicity for deuterated carbonsConfirms C-D bonds.
¹³C Significant downfield shift for carbons adjacent to N-oxideConfirms the N-oxidation site.

Two-Dimensional NMR Techniques (e.g., NOESY, HMBC) for Definitive Structure Elucidation

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are often required for the unambiguous assignment of all signals and definitive confirmation of complex structures. slideshare.netpreprints.org

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. youtube.com HMBC is crucial for piecing together the molecular skeleton of this compound. For example, it can show correlations between the protons of the propyl chain and carbons in both the piperidine ring and the benzimidazolone moiety, unequivocally establishing the connectivity between these key structural fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com NOESY is particularly useful for determining stereochemistry and confirming spatial relationships. For instance, NOESY correlations could confirm the proximity of specific protons on the piperidine ring to those on the attached benzimidazolone group, helping to define the molecule's preferred conformation in solution. Studies on related domperidone degradants have successfully used NOESY to confirm the position of substituents on aromatic rings, highlighting its power in resolving structural ambiguities. oup.com

Together, these advanced 2D NMR methods provide a comprehensive and definitive picture of the molecular structure of this compound. slideshare.net

Application of this compound as an Internal Standard in Bioanalytical Assays

In quantitative bioanalysis, especially using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential for achieving accuracy and precision. nih.gov An IS is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during the analytical process. This compound is an ideal candidate for use as an IS in assays designed to quantify its non-deuterated analogue, Domperidone N-Oxide.

Advantages of Deuterated Internal Standards in Mass Spectrometry

Stable isotope-labeled (SIL) compounds, such as deuterated standards, are considered the "gold standard" for internal standards in mass spectrometry-based quantification. texilajournal.com Their advantages over using structurally analogous but different compounds are numerous.

The key benefit of a deuterated standard is that it is chemically and physically almost identical to the analyte being measured. clearsynth.com This near-identity ensures that the IS and the analyte behave similarly during every step of the analytical method, including:

Sample Extraction: Both the IS and the analyte will have nearly identical recovery rates during protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatography: The deuterated standard typically co-elutes with the non-deuterated analyte, meaning they experience the same chromatographic conditions and potential for ion suppression or enhancement at the same time. texilajournal.com

Ionization: The ionization efficiency in the mass spectrometer's source is virtually identical for both the analyte and the IS.

Because the IS experiences the same potential sources of error as the analyte, any variation in sample handling, extraction efficiency, or instrument response will affect both compounds equally. wisdomlib.org By measuring the ratio of the analyte's signal to the IS's signal, these variations are effectively canceled out. scioninstruments.com The mass difference due to deuteration allows the mass spectrometer to distinguish between the analyte and the IS, enabling precise quantification. clearsynth.com This correction for variability significantly improves the accuracy, precision, and robustness of the bioanalytical method. texilajournal.com

Table 4: Advantages of this compound as an Internal Standard

AdvantageRationaleImpact on Bioanalytical Assay
Co-elution with Analyte Near-identical physicochemical properties.Compensates for matrix effects (ion suppression/enhancement) at the specific retention time of the analyte. texilajournal.com
Similar Extraction Recovery Identical chemical structure (apart from isotopes).Corrects for variability and loss during sample preparation steps.
Comparable Ionization Efficiency Identical functional groups and proton affinity.Normalizes for fluctuations in the mass spectrometer's ion source.
Mass Differentiated 6 Da mass difference.Allows for simultaneous detection and distinct quantification of analyte and IS by the mass spectrometer.

Method Validation Parameters (e.g., Linearity, Accuracy, Precision)

While specific method validation data for this compound is not extensively available in public literature, the validation parameters for analytical methods developed for its non-deuterated counterpart, domperidone, and its metabolites provide a comprehensive framework. These methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are validated in accordance with guidelines from regulatory bodies such as the FDA. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of these assays, ensuring high accuracy and precision by compensating for variability in sample preparation and instrument response.

Validation of a bioanalytical method encompasses several key parameters:

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For domperidone assays, linearity is typically established over a concentration range relevant to its pharmacokinetic profile. A common approach involves preparing a series of calibration standards by spiking blank biological matrix (e.g., plasma) with known concentrations of the analyte and a fixed concentration of the internal standard (in this case, this compound). The response ratio (analyte peak area / internal standard peak area) is then plotted against the analyte concentration. A linear relationship is generally confirmed if the correlation coefficient (r²) is ≥ 0.99. bohrium.com

Accuracy: Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is assessed by analyzing quality control (QC) samples prepared at multiple concentration levels (low, medium, and high) within the calibration range. The determined concentrations are compared to the nominal values. For bioanalytical methods, the mean accuracy should be within ±15% of the nominal value (or ±20% for the lower limit of quantification, LLOQ). nih.gov

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision is determined by analyzing replicate QC samples during the same analytical run, while inter-day precision is assessed by analyzing QC samples on different days. The precision should not exceed 15% RSD (20% for LLOQ). nih.gov

The following interactive table illustrates typical validation parameters for a bioanalytical method for domperidone, which would be analogous for a method involving this compound as an internal standard.

Validation ParameterSpecificationTypical Result for Domperidone Assay
Linearity
Calibration Range-0.2 - 80 ng/mL bohrium.com
Correlation Coefficient (r²)≥ 0.99≥ 0.99 bohrium.com
Accuracy
LLOQ QCWithin ±20% of nominalComplies
Low, Medium, High QCWithin ±15% of nominalComplies nih.gov
Precision
Intra-day (RSD)≤ 15% (≤ 20% for LLOQ)< 15% nih.gov
Inter-day (RSD)≤ 15% (≤ 20% for LLOQ)< 15% nih.gov

Other Spectroscopic and Hybrid Techniques for Comprehensive Analysis

Beyond the foundational LC-MS/MS techniques used for quantification, a suite of other spectroscopic and hybrid methods are indispensable for the comprehensive analysis and characterization of domperidone and its metabolites, including the N-oxide form. These techniques are crucial for structural elucidation, impurity profiling, and understanding metabolic pathways.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone of modern bioanalysis for domperidone and its metabolites. tandfonline.comnih.gov Its high sensitivity and selectivity allow for the detection and quantification of low concentrations of these compounds in complex biological matrices such as plasma and urine. tandfonline.comnih.gov In the context of this compound, LC-MS/MS is the primary tool for its use as an internal standard. The mass spectrometer can differentiate between the deuterated and non-deuterated compounds based on their mass-to-charge ratios, enabling precise quantification.

High-Resolution Mass Spectrometry (HRMS): Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry provide highly accurate mass measurements. This capability is invaluable for the identification of unknown metabolites and degradation products of domperidone. By determining the elemental composition of a molecule, HRMS aids in confirming the structure of metabolites like Domperidone N-Oxide.

Hyphenated Techniques: The coupling of separation techniques with spectroscopic methods, known as hyphenated techniques, offers enhanced analytical capabilities for impurity profiling and metabolite identification. ajrconline.org

LC-NMR: This technique combines the separation power of liquid chromatography with the structural elucidation capabilities of NMR. It allows for the online separation of components in a mixture followed by their direct structural analysis, which is particularly useful for identifying and characterizing impurities and metabolites without the need for isolation.

Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for non-volatile compounds like domperidone and its metabolites, GC-MS can be employed for the analysis of smaller, more volatile degradation products or after derivatization to increase volatility. ajrconline.org

The integration of these advanced analytical methodologies ensures the robust and reliable analysis of this compound and related compounds, underpinning the quality and integrity of pharmaceutical research and development.

Applications in Pharmaceutical and Biomedical Research

Research on Drug Impurity Profiling and Degradation Product Characterization

The quality and safety of a pharmaceutical product are contingent on the purity of the active pharmaceutical ingredient (API). Regulatory bodies require a thorough understanding of any impurities or degradation products that may arise during the synthesis, storage, or administration of a drug.

Domperidone (B1670879) N-Oxide has been identified as a significant impurity and degradation product of Domperidone. oup.comnih.gov It is specifically known as Domperidone EP Impurity C. drjcrbio.comcymitquimica.com Research has shown that this compound can be formed during the manufacturing process or when the drug substance is subjected to oxidative stress. oup.com In one study, a degradation product formed during peroxide-mediated oxidation of Domperidone was designated DP-OX and subsequently characterized and confirmed to be Domperidone N-Oxide. oup.comnih.gov As a known impurity, Domperidone N-Oxide is used as a reference standard in analytical research to ensure the quality and consistency of Domperidone formulations. cleanchemlab.com

Forced degradation studies are essential for understanding the stability of a drug molecule under various stress conditions. These studies involve subjecting the drug to conditions more severe than those it would typically encounter, such as high heat, light, and varying pH levels, to generate potential degradation products.

Domperidone has been subjected to forced degradation studies according to International Conference on Harmonization (ICH) guidelines, which test its stability under conditions of acid and base hydrolysis, oxidation, photolysis, and thermal stress. oup.comnih.gov Research shows that while Domperidone is relatively stable under base hydrolysis, photolysis, and thermal stress, it degrades under acidic and oxidative conditions. oup.com Specifically, oxidation with hydrogen peroxide results in the formation of Domperidone N-Oxide (DP-OX). oup.comnih.gov Such studies are crucial for establishing the degradation pathways and intrinsic stability of Domperidone.

Table 1: Summary of Forced Degradation Studies on Domperidone

Stress ConditionObservationDegradation Products Formed
Acid Hydrolysis Degradation occurredTwo degradants (DP-ISO1, DP-ISO2) oup.comnih.gov
Base Hydrolysis Resistant to degradationNo degradation products formed oup.com
Oxidation (H₂O₂) Degradation occurredOne product (DP-OX / Domperidone N-Oxide) oup.comnih.gov
Photolysis (UV Light) StableNo degradation products formed oup.com
Thermal Stress StableNo degradation products formed oup.com

To ensure that the levels of impurities like Domperidone N-Oxide in the final drug product are within safe limits, sensitive and specific analytical methods are required. Various high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed and validated for the separation and quantification of Domperidone and its related impurities. oup.com

For instance, a rapid UPLC method was developed to separate Domperidone from six of its process-related impurities. oup.com These methods are validated for several parameters to ensure they are reliable and reproducible. The validation process typically assesses linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). oup.com In more advanced applications, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are developed for the highly sensitive quantification of Domperidone and its metabolites in biological matrices like human plasma. nih.govnih.govbohrium.com In such assays, a stable isotope-labeled version of the analyte, such as Domperidone-d6 N-Oxide, is often used as an internal standard to ensure the highest level of accuracy in quantification.

Table 2: Example Parameters for an Analytical Method for Domperidone Quantification

ParameterDescriptionExample Value
Method LC-MS/MS-
Linear Range The concentration range over which the method is accurate and precise.0.2-80 ng/mL nih.gov
Correlation Coefficient (r²) A measure of how well the data fits the linear regression line.≥0.99 nih.gov
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.0.2 ng/mL nih.gov
Precision (%RSD) The closeness of repeated measurements.Intra-assay: 4.43-6.26% nih.gov
Accuracy (%RE) The closeness of the measured value to the true value.<6.92% nih.gov

Utilization in Drug Discovery and Development Research

Beyond impurity analysis, this compound plays a role in preclinical research, particularly in pharmacokinetics and in the broader field of drug design optimization through deuteration.

Pharmacokinetics involves the study of how an organism affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). Preclinical studies in animal models are fundamental to understanding a drug's behavior before it can be tested in humans. Studies on Domperidone have been conducted in rats and dogs to elucidate its metabolic pathways. nih.gov The primary routes of metabolism for Domperidone are aromatic hydroxylation and oxidative N-dealkylation. nih.gov

In these pharmacokinetic studies, quantitative analysis of the drug and its metabolites in biological fluids (e.g., plasma, urine) is essential. Stable isotope-labeled compounds, such as this compound, are ideal for use as internal standards in LC-MS/MS-based bioanalytical methods. The six deuterium (B1214612) atoms give it a higher molecular weight than its non-deuterated counterpart, allowing the mass spectrometer to distinguish it from the analyte being measured. This improves the accuracy and precision of the quantification of the non-labeled compound in complex biological samples.

Deuteration, the process of replacing hydrogen atoms with their heavier isotope, deuterium, is a strategy used in drug discovery to improve a molecule's properties. nih.govingenza.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. wikipedia.orgacs.org This difference can lead to a "kinetic isotope effect," where metabolic processes that involve breaking this bond occur more slowly for the deuterated compound. acs.org

The potential benefits of this strategic deuteration include:

Improved Metabolic Stability: By replacing hydrogens at sites of metabolism ("soft spots"), the rate of drug breakdown can be reduced. nih.gov

Longer Half-Life: Slower metabolism can lead to a longer drug half-life, potentially allowing for less frequent dosing. wikipedia.org

Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a C-H bond, deuteration at that position can decrease its production. musechem.com

While this compound itself is primarily used as an analytical tool, the principles of deuteration are widely applied in drug discovery to create novel drug candidates with enhanced pharmacokinetic profiles. nih.govacs.org The first deuterated drug approved by the FDA was deutetrabenazine, a deuterated version of tetrabenazine, which demonstrated an improved dosing regimen due to its altered metabolism. acs.org

Role in Analytical Toxicology Research

In the field of analytical toxicology, the unambiguous identification and quantification of xenobiotics and their metabolites in biological systems are paramount. This compound is instrumental in this context, primarily by serving as an ideal internal standard in mass spectrometry-based methods.

The development of robust screening and confirmation methods is a cornerstone of analytical toxicology. These methods are designed to detect the presence of a wide array of compounds in a given sample and then confirm their identity with a high degree of certainty. Stable isotope-labeled compounds, such as this compound, are invaluable in the validation of such methods. nih.govresearchgate.net

During method development, a deuterated standard like this compound is added to blank biological matrices to mimic a real sample. This allows researchers to optimize extraction procedures, chromatographic separation, and mass spectrometric detection parameters for the non-labeled analyte, Domperidone N-Oxide. The distinct mass difference between the deuterated standard and the native metabolite ensures that they can be easily distinguished by the mass spectrometer, while their nearly identical chemical properties ensure they behave similarly during sample preparation and analysis. This co-elution, with distinct mass-to-charge (m/z) ratios, is a key principle in achieving high confidence in the identification of the target analyte.

For quantitative analysis in non-human biological matrices, such as in animal studies for pharmacokinetic or metabolism profiling, this compound is employed as an internal standard to ensure the accuracy and precision of the results. amerigoscientific.com When analyzing biological samples, variations can be introduced during sample preparation steps, including extraction and reconstitution. Furthermore, matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte in the mass spectrometer, can lead to inaccurate quantification. amerigoscientific.com

By adding a known amount of this compound to each sample prior to processing, any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, any ionization suppression or enhancement experienced by the analyte will also be experienced by the co-eluting deuterated standard. The analytical measurement is based on the ratio of the response of the analyte to the response of the internal standard. This ratioing corrects for variations in sample handling and matrix effects, leading to highly reliable quantitative data. amerigoscientific.com

The table below summarizes the key mass spectrometric parameters for domperidone and its deuterated N-oxide metabolite, illustrating their utility in quantitative methods.

CompoundMolecular FormulaPrecursor Ion (m/z)Product Ion (m/z)
DomperidoneC22H24ClN5O2426.2175.1
This compoundC22H18D6ClN5O3432.0 (approx.)Varies based on fragmentation

Note: The exact m/z values for this compound may vary slightly depending on the specific labeling pattern and the ionization method used.

Contribution to Reference Standard Development and Quality Control

The reliability of any analytical method is fundamentally dependent on the quality of the reference standards used. nih.gov this compound, when used as a reference material, undergoes rigorous characterization to ensure its identity, purity, and stability. synzeal.comcleanchemlab.com

The development of a deuterated reference standard involves a multi-step process that includes synthesis, purification, and comprehensive characterization. The quality control measures for a stable isotope-labeled standard like this compound are stringent and include:

Isotopic Enrichment: This determines the percentage of molecules that are successfully labeled with the desired number of deuterium atoms. High isotopic enrichment is crucial to prevent cross-talk between the analyte and internal standard signals in mass spectrometry. This is typically assessed using high-resolution mass spectrometry. criver.com

Chemical Purity: The chemical purity of the standard is assessed to ensure that it is free from other related substances or process impurities that could interfere with the analysis. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for this purpose. tlcstandards.com

Structural Confirmation: The chemical structure of the synthesized standard is unequivocally confirmed using techniques like ¹H-NMR, ¹³C-NMR, and mass spectrometry to ensure it is the correct compound. derpharmachemica.com

Concentration Verification: For standards provided in solution, the concentration is accurately determined and verified.

Stability Assessment: The stability of the reference standard is evaluated under various storage conditions to establish its shelf-life and ensure its integrity over time.

A Certificate of Analysis (CoA) accompanies the reference standard, providing detailed information on these quality control parameters. criver.com This documentation is essential for regulatory compliance and ensures the traceability and reliability of the analytical data generated using the standard. nih.gov

The following table outlines the essential quality control parameters for a reference standard like this compound.

Quality Control ParameterAnalytical Technique(s)Purpose
Identity ConfirmationNMR Spectroscopy, Mass SpectrometryTo verify the chemical structure of the compound.
Chemical PurityHPLC, UPLCTo quantify the percentage of the desired compound and identify any impurities.
Isotopic EnrichmentHigh-Resolution Mass SpectrometryTo determine the percentage of molecules containing the deuterium labels.
Residual SolventsGas Chromatography (GC)To quantify any remaining solvents from the synthesis process.
Water ContentKarl Fischer TitrationTo determine the amount of water present in the solid material.

Emerging Research Avenues and Methodological Advancements

Computational Chemistry and Molecular Modeling of Domperidone (B1670879) N-Oxide

Computational chemistry and molecular modeling have become indispensable tools in pharmaceutical research, offering insights into the physicochemical properties and biological interactions of drug molecules and their metabolites. researchgate.net These in silico approaches can predict various aspects of a molecule's behavior, thereby reducing the reliance on extensive and costly experimental work. nih.gov

For Domperidone N-Oxide, computational modeling can be applied to:

Predict Physicochemical Properties: Parameters such as solubility, lipophilicity (LogP), and pKa can be estimated. These properties are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the metabolite.

Elucidate Metabolic Pathways: By modeling the interaction of domperidone with metabolic enzymes, particularly cytochrome P450 isoforms, researchers can predict the most likely sites of metabolism and the relative stability of different metabolites, including the N-oxide. researchgate.net

Simulate Receptor Interactions: Molecular dynamics simulations can model the binding affinity and interaction of Domperidone N-Oxide with its potential biological targets. researchgate.netnih.gov This can help in understanding whether the metabolite retains any pharmacological activity or if it has off-target effects. nih.gov

Computational ApplicationPredicted Parameter/Insight for Domperidone N-OxideSignificance in Research
Quantum Mechanics (QM)Electronic structure, reactivityUnderstanding the chemical stability and potential for further metabolic transformation.
Molecular Dynamics (MD)Conformational changes, binding affinityAssessing interactions with enzymes and receptors. irbbarcelona.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR)ADMET propertiesPredicting absorption, distribution, metabolism, excretion, and toxicity profiles. slideshare.net

Advanced Separation Techniques for Complex Metabolite Mixtures

The analysis of drug metabolites in biological matrices is often challenging due to the complexity of the sample and the low concentrations of the analytes. Advanced separation techniques are crucial for isolating and quantifying specific metabolites like Domperidone N-Oxide.

Recent advancements in liquid chromatography have significantly improved the resolution and speed of metabolite separation:

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems utilize columns with smaller particle sizes (<2 µm), leading to higher separation efficiency, improved resolution, and faster analysis times compared to conventional HPLC. nih.gov Several UHPLC-MS/MS methods have been developed for the rapid and sensitive determination of domperidone in human plasma, which can be adapted for its metabolites. nih.govbohrium.comnih.gov

Two-Dimensional Liquid Chromatography (2D-LC): This technique involves the use of two different columns with orthogonal separation mechanisms, providing a much higher peak capacity for resolving extremely complex mixtures. nih.gov This is particularly useful for separating isomeric metabolites that may co-elute in a single-dimension separation.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to reversed-phase chromatography that is well-suited for the separation of polar compounds. rsc.org Since N-oxidation increases the polarity of a molecule, HILIC can be a valuable tool for the separation of Domperidone N-Oxide from its parent drug and other less polar metabolites.

Separation TechniquePrincipleAdvantage for Domperidone N-Oxide Analysis
UHPLCSeparation based on partitioning between a mobile phase and a stationary phase with sub-2 µm particles.High resolution, speed, and sensitivity for quantifying low levels in biological samples. rsc.org
2D-LCTwo independent separation steps using different column chemistries.Enhanced separation of co-eluting isomers and structurally similar metabolites.
HILICPartitioning of analytes into a water-enriched layer on a polar stationary phase.Improved retention and separation of the polar N-oxide metabolite from the less polar parent drug. rsc.org

Development of Novel Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification of an analyte to improve its analytical properties, such as chromatographic behavior, ionization efficiency in mass spectrometry, or detectability by other methods. tandfonline.com For metabolites that are present in low concentrations or have poor ionization efficiency, derivatization can significantly enhance the sensitivity and selectivity of the analysis. researchgate.net

Emerging derivatization strategies relevant to the analysis of Domperidone N-Oxide include:

Charge-Tagging Derivatization: Reagents that introduce a permanently charged group onto the analyte can improve its ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). This can lead to a significant increase in signal intensity and lower limits of detection.

Isotope-Coded Derivatization: Using a pair of derivatizing reagents, one with a light isotope and one with a heavy isotope, can facilitate the relative quantification of metabolites in different samples. This approach can be used to compare the levels of Domperidone N-Oxide under different experimental conditions.

Chiral Derivatization: If the metabolism of domperidone is stereoselective, chiral derivatizing agents can be used to separate and quantify the different enantiomers of its metabolites.

Derivatization StrategyMechanismPotential Benefit for Domperidone N-Oxide
Charge-TaggingIntroduction of a permanently charged moiety.Enhanced ESI-MS signal intensity and improved sensitivity. sigmaaldrich.com
Isotope-CodedLabeling with light and heavy isotopic tags.Accurate relative quantification in comparative metabolomics studies.
Chiral DerivatizationReaction with a chiral reagent to form diastereomers.Separation and quantification of potential stereoisomers of the metabolite.

Integration of Omics Technologies in Metabolite Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a snapshot of the physiological state of a biological system. nih.gov Integrating metabolomics with other 'omics' technologies, such as genomics and proteomics, can provide a more comprehensive understanding of drug metabolism and its effects. nih.govtandfonline.comnih.gov

In the context of Domperidone-d6 N-Oxide, a multi-omics approach could involve:

Pharmacometabolomics: This field combines metabolomics with pharmacology to identify metabolic biomarkers that can predict an individual's response to a drug. nih.gov By analyzing the metabolic profiles of individuals, it may be possible to identify those who are more likely to produce higher levels of Domperidone N-Oxide.

Genomic and Metabolomic Integration: By correlating genetic variations (e.g., in cytochrome P450 enzymes) with metabolite levels, researchers can identify genetic factors that influence the formation of Domperidone N-Oxide. rmit.edu.vnresearchgate.net

Systems Biology Approaches: Integrating data from genomics, transcriptomics, proteomics, and metabolomics can create comprehensive models of how domperidone is processed in the body and how its metabolites interact with biological systems. arome-science.com

Omics TechnologyFocus of StudyApplication to Domperidone N-Oxide Research
MetabolomicsComprehensive analysis of small molecule metabolites. ovid.comProfiling the metabolic fingerprint following domperidone administration to identify all related metabolites. nih.govcreative-proteomics.com
GenomicsAnalysis of an organism's complete set of DNA.Identifying genetic polymorphisms that influence the rate of Domperidone N-Oxide formation.
ProteomicsLarge-scale study of proteins.Quantifying the expression levels of enzymes involved in domperidone metabolism.
Multi-Omics IntegrationCombining data from different omics platforms.Building a holistic model of domperidone's metabolic fate and its physiological consequences.

Future Directions in Stable Isotope Labeling for Drug Metabolism Research

Stable isotope labeling, as exemplified by the use of Domperidone-d6, is a powerful technique for tracing the metabolic fate of drugs. nih.gov The deuterium (B1214612) atoms in Domperidone-d6 act as a label that allows for its differentiation from endogenous compounds and facilitates the identification of its metabolites.

Future directions in this area are focused on enhancing the utility and application of stable isotopes in drug metabolism research:

Advanced Isotope Labeling Strategies: The development of new methods for incorporating stable isotopes into drug molecules at specific positions can provide more detailed information about metabolic pathways. musechem.com

High-Resolution Mass Spectrometry: The increasing resolution and accuracy of mass spectrometers are making it easier to detect and quantify isotopically labeled compounds and their metabolites, even at very low concentrations. metsol.com

Fluxomics: This field uses stable isotopes to measure the rates of metabolic reactions in a biological system. By administering a stable isotope-labeled drug, it is possible to quantify the flux through different metabolic pathways, providing a dynamic view of drug metabolism.

Personalized Medicine: Stable isotope-labeled drugs could be used as probes to phenotype an individual's drug-metabolizing capacity before administering a therapeutic dose. techsciresearch.com This could help in personalizing drug therapy and minimizing adverse effects. polarismarketresearch.com

Future DirectionDescriptionRelevance to this compound
Positional Isotope LabelingPlacing isotopes at specific atomic positions within a molecule.Elucidating the precise mechanisms of metabolic reactions leading to N-oxidation.
Isotope-Labeled Metabolite StandardsSynthesizing stable isotope-labeled versions of metabolites.Providing accurate internal standards for the absolute quantification of Domperidone N-Oxide.
Dynamic Metabolic ProfilingUsing stable isotopes to track the time course of metabolite formation and clearance.Understanding the pharmacokinetics of Domperidone N-Oxide and its contribution to the overall metabolic profile of domperidone.
Microdosing with Labeled CompoundsAdministering very small, non-pharmacologically active doses of labeled drugs.Safely studying the metabolism of new drug candidates in humans at an early stage of development. acs.org

Q & A

Q. How can researchers distinguish Domperidone-d6 N-Oxide from its parent compound, Domperidone, using analytical techniques?

Methodological Answer: this compound, a deuterated analog, can be differentiated via:

  • High-Resolution Mass Spectrometry (HRMS): Detect the molecular ion peak at m/z 431.3 (vs. 425.3 for non-deuterated Domperidone) and confirm isotopic patterns .
  • NMR Spectroscopy: Observe deuterium-induced shifts in 1H^1H-NMR spectra (e.g., reduced signal intensity in deuterated positions) and 13C^{13}C-NMR for structural confirmation .
  • HPLC-MS/MS: Use retention time alignment and fragmentation patterns to resolve co-eluting species .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Storage: Maintain at 2–10°C in tightly sealed glass containers to prevent degradation. Avoid exposure to strong oxidizers (e.g., peroxides) .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or synthesizing to minimize inhalation risks .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinsing due to low aqueous solubility .

Q. What synthetic strategies are employed to prepare this compound, and how is purity validated?

Methodological Answer:

  • Isotopic Labeling: Introduce deuterium via catalytic exchange or custom synthesis using deuterated precursors (e.g., D2_2O or deuterated reagents). Confirm labeling efficiency via isotopic abundance analysis .
  • Purification: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to isolate >98% pure product .
  • Purity Validation:
    • Chromatography: Ensure single peak in HPLC (≥95% purity).
    • Elemental Analysis: Match calculated vs. observed C, H, N, and deuterium content .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS methods for quantifying this compound in biological matrices?

Methodological Answer:

  • Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to reduce matrix effects. Spike with isotopically labeled internal standards (e.g., Domperidone-d6) for recovery correction .

  • Method Parameters:

    ParameterOptimal Setting
    ColumnC18 (2.1 × 50 mm, 1.7 µm)
    Ionization ModeESI+
    LOQ0.1 ng/mL (plasma)
    Calibration Range0.1–100 ng/mL
    • Validation: Assess inter-day precision (<15% RSD), accuracy (85–115%), and matrix effects (post-column infusion test) .

Q. What experimental designs are suitable for investigating the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/Base Hydrolysis: Incubate at 37°C in 0.1M HCl/NaOH for 24h. Monitor degradation via LC-MS .
    • Oxidative Stress: Expose to 3% H2_2O2_2 for 6h. Track N-oxide stability via HRMS .
  • Kinetic Analysis: Calculate degradation rate constants (k) and half-life (t1/2_{1/2}) using first-order kinetics. Compare with non-deuterated analogs to assess isotopic effects .

Q. How can contradictory data on this compound’s receptor binding affinity be resolved?

Methodological Answer:

  • Assay Standardization:
    • Use uniform cell lines (e.g., HEK293 expressing D2 receptors) and radioligands (e.g., 3H^3H-Spiperone) for binding assays .
    • Control for deuterium kinetic isotope effects (DKIE) by comparing Ki_i values with non-deuterated Domperidone .
  • Meta-Analysis: Apply statistical tools (e.g., random-effects model) to aggregate data from multiple studies, adjusting for variables like temperature and buffer composition .

Q. What methodologies are recommended for studying the metabolic fate of this compound in preclinical models?

Methodological Answer:

  • In Vivo Studies: Administer 14C^{14}C-labeled this compound to rodents. Collect plasma, urine, and feces over 72h. Extract metabolites via organic solvents and identify using HRMS/MS .
  • In Vitro Systems: Incubate with liver microsomes (human/rat). Use NADPH cofactors to simulate Phase I metabolism. Quantify deuterium retention in metabolites to assess metabolic lability .

Data Presentation and Analysis

Q. How should researchers present conflicting solubility data for this compound in publications?

Methodological Answer:

  • Tabulate Comparative Data:

    SolventSolubility (mg/mL)MethodReference
    Methanol10.2 ± 0.5Shake-flask HPLCLab study
    Water<0.1USP <921>
  • Contextualize Discrepancies: Discuss factors like particle size, temperature, and solvent purity. Recommend standardizing protocols per ICH Q6A guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.